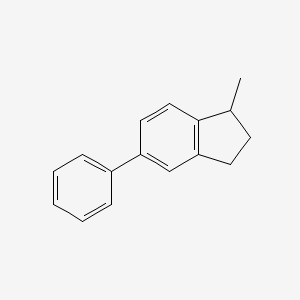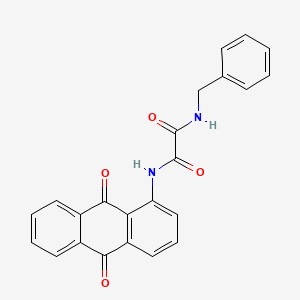
N-(1-Anthraquinonyl)-N'-benzyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Anthraquinonyl)-N’-benzyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an anthraquinone moiety linked to a benzyloxamide group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anthraquinonyl)-N’-benzyloxamide typically involves the reaction of 1-aminoanthraquinone with benzyl isocyanate under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(1-Anthraquinonyl)-N’-benzyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Anthraquinonyl)-N’-benzyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
N-(1-Anthraquinonyl)-N’-benzyloxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-(1-Anthraquinonyl)-N’-benzyloxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent . The molecular targets include topoisomerases and kinases, which are crucial for cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Anthraquinonyl)-N’-phenylthiourea: Similar in structure but contains a thiourea group instead of a benzyloxamide group.
N-(2-R-1-anthraquinonyl)ureas: Contains a urea group and exhibits different chemical properties.
Uniqueness
N-(1-Anthraquinonyl)-N’-benzyloxamide is unique due to its specific combination of the anthraquinone and benzyloxamide groups, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
92573-30-3 |
|---|---|
Formule moléculaire |
C23H16N2O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-benzyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C23H16N2O4/c26-20-15-9-4-5-10-16(15)21(27)19-17(20)11-6-12-18(19)25-23(29)22(28)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,28)(H,25,29) |
Clé InChI |
OWTFXDBRNVJZKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


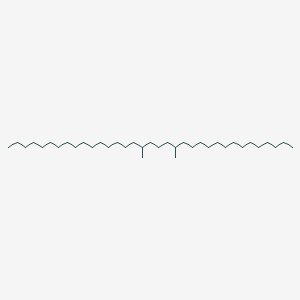

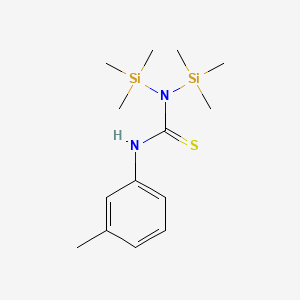

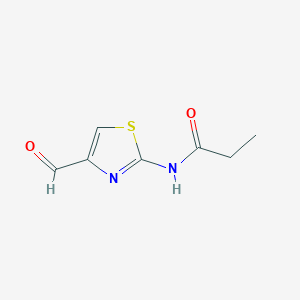
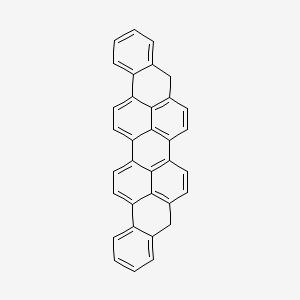
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
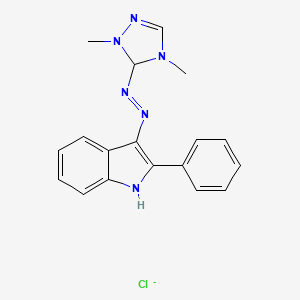
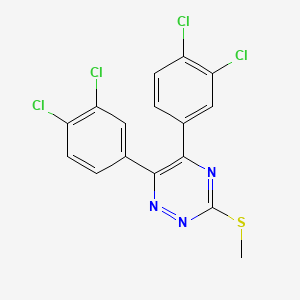
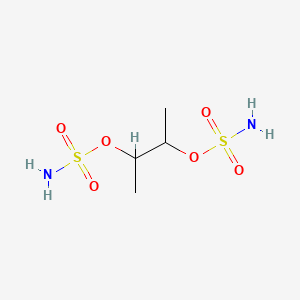
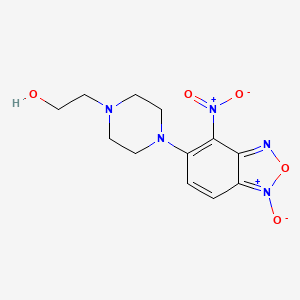

![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
